molecular formula C8H14O2 B1251542 (-)-Frontalin CAS No. 57917-96-1

(-)-Frontalin

Cat. No.: B1251542
CAS No.: 57917-96-1
M. Wt: 142.2 g/mol
InChI Key: AZWKCIZRVUVZPX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Frontalin, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

57917-96-1

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(1R,5S)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

AZWKCIZRVUVZPX-SFYZADRCSA-N

Isomeric SMILES

C[C@]12CCC[C@](O1)(OC2)C

SMILES

CC12CCCC(O1)(OC2)C

Canonical SMILES

CC12CCCC(O1)(OC2)C

60478-96-8

Synonyms

frontalin

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-carbomethoxy-2,6-dimethyl-3,4-dihydro-2 H-pyran (11.2 gm, 0.066 mol) in dry ether was added dropwise with stirring to lithium aluminum hydride (3 gm, 0.079 mol) in dry ether. The reaction mixture was heated under reflux for 4 hours, cooled and decomposed with water (3 ml), aqueous 15% NaOH solution (3 ml) and finally water (9 ml). It was stirred at room temperature for 2 hours and filtered. The ether solution containing the resulting alcohol was treated with a catalytic amount of p-toluenesulfonic acid, stirred at room temperature for 2 hours and neutralized with K2CO3. The solvent was removed using a 40 cm Vigreux column and the residue was distilled to give 7.6 gm (75.6%) of frontalin.
Name
2-carbomethoxy-2,6-dimethyl-3,4-dihydro-2 H-pyran
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Yield
75.6%

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